Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509197
InChI: InChI=1S/C15H13FO3/c1-18-13-8-4-7-12(14(13)16)10-5-3-6-11(9-10)15(17)19-2/h3-9H,1-2H3
SMILES: COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)OC
Molecular Formula: C15H13FO3
Molecular Weight: 260.26 g/mol

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate

CAS No.:

Cat. No.: VC13509197

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate -

Specification

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
IUPAC Name methyl 3-(2-fluoro-3-methoxyphenyl)benzoate
Standard InChI InChI=1S/C15H13FO3/c1-18-13-8-4-7-12(14(13)16)10-5-3-6-11(9-10)15(17)19-2/h3-9H,1-2H3
Standard InChI Key YLFWJRITXMCWCB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)OC
Canonical SMILES COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₅H₁₃FO₃, corresponds to a molar mass of 260.26 g/mol. Its IUPAC name, methyl 3-(2-fluoro-3-methoxyphenyl)benzoate, reflects the substitution pattern: a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 3-position of the phenyl ring attached to the 3-position of the benzoate ester (Figure 1). The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, influencing reactivity and intermolecular interactions .

Table 1: Comparative Physicochemical Properties of Selected Benzoate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Solubility Profile
Methyl 4-fluoro-3-nitrobenzoate C₈H₆FNO₄199.1456–59Ethanol, ether, methanol
Methyl 3-(2-fluoro-3-methoxyphenyl)benzoateC₁₅H₁₃FO₃260.26N/AOrganic solvents (predicted)

Synthesis and Manufacturing

Esterification Methodology

The primary synthesis route involves the acid-catalyzed esterification of 3-(2-fluoro-3-methoxyphenyl)benzoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction, proceeding via nucleophilic acyl substitution. The mechanism entails protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for methanol attack. Subsequent dehydration yields the ester and water.

A representative procedure involves refluxing equimolar amounts of 3-(2-fluoro-3-methoxyphenyl)benzoic acid and methanol in the presence of concentrated H₂SO₄ (1–5 mol%) for 6–12 hours. Post-reaction, neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and silica gel chromatography yield the purified product. Typical yields range from 70% to 85%, depending on reaction optimization .

Research Findings and Mechanistic Insights

Reactivity and Functionalization

The fluorine atom at the 2-position renders the phenyl ring electron-deficient, directing electrophilic substitution to the 5- and 6-positions. Computational studies on analogous systems suggest that methoxy groups at the 3-position exert a +M effect, activating adjacent positions for further functionalization . This duality enables sequential modifications, such as nitration or sulfonation, to diversify the compound’s derivatives.

Spectroscopic Characterization

Key spectral data for the compound include:

  • ¹H NMR: A singlet at δ 3.85 ppm (3H, -OCH₃), a doublet of doublets at δ 7.25–7.45 ppm (aromatic protons), and a singlet at δ 3.90 ppm (COOCH₃).

  • ¹⁹F NMR: A singlet at δ -110 to -115 ppm, consistent with aromatic fluorine .

  • IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

Future Directions and Challenges

Biological Activity Screening

Priority research areas include in vitro screening against inflammation-related targets (e.g., COX-2, IL-6) and pharmacokinetic profiling. Molecular docking studies could predict binding affinities, guiding structural optimization. For example, replacing the methoxy group with a hydroxyl moiety might enhance solubility but require protection strategies during synthesis .

Process Optimization

Current synthetic routes rely on stoichiometric acid catalysts, generating significant waste. Transitioning to enzymatic esterification or continuous-flow systems could improve sustainability. Recent advances in electrochemical methods, such as those reported by Liu et al., offer solvent-free alternatives for fluorinated compound synthesis .

Materials Innovation

Exploring the compound’s role in metal-organic frameworks (MOFs) or covalent organic polymers (COPs) could unlock applications in gas storage or catalysis. Fluorine’s electronegativity might enhance MOF stability in humid environments, addressing a common limitation .

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